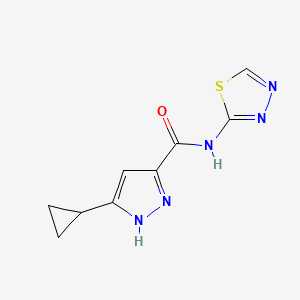amine](/img/structure/B7497671.png)
[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPBA and is a member of the tetrahydropyran family.
Mécanisme D'action
The mechanism of action of DMPBA is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules, leading to the observed biological activities.
Biochemical and Physiological Effects:
DMPBA has been shown to exhibit antitumor and antiviral activities in vitro. It has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. In addition, DMPBA has been shown to have antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPBA in lab experiments is its ease of synthesis. The synthesis method is relatively simple and efficient, making it a popular choice for researchers. In addition, DMPBA has a high purity, which is essential for many experiments.
One limitation of using DMPBA is its relatively low solubility in water. This can make it challenging to work with in aqueous environments. In addition, the mechanism of action of DMPBA is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
Orientations Futures
There are many potential future directions for research on DMPBA. One area of interest is the development of DMPBA-based drug delivery systems. Another area of interest is the use of DMPBA as a building block for the synthesis of new materials with unique properties. Finally, there is potential for the development of new catalytic reactions using DMPBA as a ligand.
Méthodes De Synthèse
The synthesis of DMPBA involves the reaction of 2,2-dimethyltetrahydrofuran and 4-isopropoxybenzylamine in the presence of a Lewis acid catalyst. The reaction yields DMPBA as a white solid with a purity of over 95%. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Applications De Recherche Scientifique
DMPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMPBA has been shown to exhibit antitumor and antiviral activities. It also has potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, DMPBA has been used as a building block for the synthesis of various polymers and metal-organic frameworks. It has also been used as a surfactant for the preparation of nanoparticles and nanocomposites.
In catalysis, DMPBA has been used as a ligand for various metal-catalyzed reactions, including cross-coupling reactions and asymmetric hydrogenation reactions. It has also been used as a catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Propriétés
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(2)21-17-7-5-15(6-8-17)12-19-13-16-9-10-20-18(3,4)11-16/h5-8,14,16,19H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSWIQAUOSQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNCC2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)

![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)

![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
